Ferulamide
Overview
Description
Ferulamide is a Ferulic acid derivative . It is isolated from Portulaca oleracea L. and has anticholinesterase activities .
Synthesis Analysis
The synthesis of amides, such as Ferulamide, is extremely important given the ubiquitous presence of this motif in biological systems, as well as in the pharmaceutical industry . A series of Schiff’s base derivatives was rationally designed, synthesized, and evaluated as multi-function agents for the treatment of Alzheimer’s disease (AD) .Molecular Structure Analysis
Ferulamide has a molecular formula of C10H11NO3 . Its average mass is 193.199 Da and its monoisotopic mass is 193.073898 Da .Chemical Reactions Analysis
The synthesis of amides is extremely important given the ubiquitous presence of this motif in biological systems, as well as in the pharmaceutical industry . Amide groups are synthetically versatile, capable of taking part in a wide range of different transformations, especially when subjected to electrochemical conditions .Physical And Chemical Properties Analysis
Ferulamide has a molecular formula of C10H11NO3 . Its average mass is 193.199 Da and its monoisotopic mass is 193.073898 Da .Scientific Research Applications
Apoptosis and Cell Cycle Arrest in Cancer Cells
Ferulamide derivatives, such as (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (compound 8), have been studied for their effects on cancer cells. In a study on HL-60 cells, a type of cancer cell, it was observed that compound 8 induced apoptosis (programmed cell death) and arrested cell growth in the G2/M-phase of the cell cycle. This suggests potential applications of ferulamide derivatives in cancer treatment (Chun-jen Chen et al., 2007).
Anti-platelet Activity
Ferulamide derivatives have shown potential as anti-platelet agents. Some derivatives inhibited arachidonic acid-induced platelet aggregation, indicating their potential use in preventing blood clots (Y. Lai et al., 2002).
Adiponectin Induction and Metabolic Syndrome Treatment
Ferulamides, specifically with an aromatic ring in the N-substituent, have been effective in inducing adiponectin in mouse and human preadipocytes. This is significant for treating metabolic syndromes as adiponectin plays a crucial role in preventing such conditions. The study suggests ferulamides could be lead compounds in developing treatments for metabolic syndromes (Y. Yamazaki et al., 2008).
Antioxidant Properties and Applications
Ferulic acid, a component of ferulamide, is known for its antioxidant properties. It finds applications in the food and cosmetic industries and has demonstrated a range of physiological functions like antimicrobial, anti-inflammatory, and anticancer activities (S. Ou & K. Kwok, 2004).
Enzymatic Recovery from Biomass
A study explored the recovery of ferulic acid from biomass using enzymes produced by Neosartorya spinosa NRRL185. This process could be useful for natural vanillin synthesis, given ferulic acid's role as a precursor in vanillin production (Hyun‐dong Shin et al., 2006).
Anti-Inflammatory Effects in Acute Gouty Arthritis Model
Ferulic acid was found to have anti-inflammatory effects in a study involving rats with monosodium urate crystal-induced inflammation, serving as a model for acute gouty arthritis. This suggests potential applications in treating inflammatory conditions (Hari Madhuri Doss et al., 2016).
Safety And Hazards
Future Directions
Ferulamide and its derivatives have been isolated from a vast number of plant species and have a variety of biological activities . Therefore, the combination of these two topics is an exciting and interesting field of research that holds a lot of promise in the future of synthetic chemistry .
Relevant Papers
- "Design, synthesis and biological evaluation of Schiff’s base derivatives as multifunctional agents for the treatment of Alzheimer’s disease"
- "The preparation and applications of amides using electrosynthesis"
- "Design, synthesis, and evaluation of novel O-alkyl ferulamide derivatives as multifunctional ligands for treating Alzheimer’s disease"
properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)12)3-5-10(11)13/h2-6,12H,1H3,(H2,11,13)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAJJKZSQWOLIP-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031242 | |
Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ferulamide | |
CAS RN |
19272-90-3 | |
Record name | Cinnamamide, 4-hydroxy-3-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019272903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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